molecular formula C16H18N2O3S B5804415 5-(2-hydroxy-3-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(2-hydroxy-3-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5804415
M. Wt: 318.4 g/mol
InChI Key: PDYKTDXNCSBZAT-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxy-3-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, commonly known as HMBT, is a thiazolone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. HMBT has shown promising results in various studies, making it a subject of interest in the scientific community.

Mechanism of Action

The mechanism of action of HMBT is not fully understood, but it is believed to act through multiple pathways. HMBT has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. HMBT has also been found to inhibit the activity of various cytokines and chemokines, which are involved in the immune response. Additionally, HMBT has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
HMBT has been found to have various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, such as cancer and inflammation. Additionally, HMBT has been found to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response. HMBT has also been found to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

HMBT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Additionally, HMBT has been found to have good solubility in various solvents, making it easy to use in experiments. However, HMBT has some limitations for lab experiments, including its relatively low potency and selectivity. Additionally, HMBT has not been extensively studied in vivo, making it difficult to assess its potential therapeutic applications.

Future Directions

There are several future directions for the study of HMBT. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of HMBT and its potential therapeutic applications. Moreover, in vivo studies are needed to assess the safety and efficacy of HMBT in animal models. Finally, the development of HMBT derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, HMBT is a thiazolone derivative that has shown promising results in various studies, making it a subject of interest in the scientific community. The synthesis method of HMBT is relatively simple and has been optimized for high yield and purity. HMBT has potential therapeutic applications, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. The mechanism of action of HMBT is not fully understood, but it is believed to act through multiple pathways. HMBT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further studies are needed to fully understand the potential therapeutic applications of HMBT.

Synthesis Methods

The synthesis of HMBT involves the reaction of 2-aminobenzyl alcohol with piperidine-1-carboxaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reacted with 2-bromo-3-methoxybenzaldehyde in the presence of potassium carbonate to form the final product, HMBT. The synthesis method is relatively simple and has been optimized for high yield and purity.

Scientific Research Applications

HMBT has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. HMBT has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, HMBT has shown potential in the treatment of viral infections, such as HIV and hepatitis C, by inhibiting the replication of the virus. HMBT has also been found to exhibit anti-inflammatory and anti-bacterial activities, making it a potential candidate for the treatment of inflammatory and infectious diseases.

properties

IUPAC Name

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-12-7-5-6-11(14(12)19)10-13-15(20)17-16(22-13)18-8-3-2-4-9-18/h5-7,10,19H,2-4,8-9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYKTDXNCSBZAT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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